Tranexamic acid
Overview
Description
Tranexamic acid (TXA) is an antifibrinolytic agent used to treat heavy menstrual bleeding in women. It works by blocking the breakdown of blood clots, which prevents bleeding . It is also used to treat or prevent excessive blood loss from major trauma, postpartum bleeding, surgery, tooth removal, nosebleeds, and heavy menstruation .
Synthesis Analysis
Tranexamic acid was designed based on density functional theory (DFT) calculations for the acid-catalyzed hydrolysis of several maleamic acid amide derivatives . An improved and practical synthesis of Tranexamic acid was designed via a novel seven-step route from the readily available starting material dimethyl terephthalate .Molecular Structure Analysis
Tranexamic acid is a synthetic analog of the amino acid lysine. It serves as an antifibrinolytic by reversibly binding four to five lysine receptor sites on plasminogen . The functional groups present in tranexamic acid allow direct infrared detection analysis .Chemical Reactions Analysis
Tranexamic acid is an antifibrinolytic agent that interferes with the normal fibrinolysis process and competitively inhibits plasminogen activation . It is used to prevent and treat haemorrhage in various conditions, such as trauma, surgery, dental bleeding, epistaxis, and shock .Physical And Chemical Properties Analysis
Tranexamic acid has a molecular formula of C8H15NO2 and a molecular weight of 157.21 . . It has a solubility of 100 mg/mL in water .Scientific Research Applications
1. Use in Total Knee Arthroplasty
Tranexamic Acid (TXA) is increasingly utilized to minimize postoperative blood loss in total knee arthroplasty (TKA). Various studies have investigated its impact on blood loss, hemoglobin levels, and transfusion rates, yet there is no consensus on the optimal dosage and administration method. However, its use has not been linked to increased thrombosis risks post-TKA (Jian-Jun Ji et al., 2016).
2. Efficacy in Reducing Skin Wrinkles
In dermatology, TXA has demonstrated effectiveness in reducing wrinkles induced by skin dryness. A study on mice with naturally occurring skin dryness showed that oral administration of TXA improved various skin conditions such as transepidermal water loss, wrinkle formation, and collagen type I levels. This suggests its potential application in cosmetic dermatology (K. Hiramoto et al., 2016).
3. Antifibrinolytic Agent in Various Conditions
TXA, as an antifibrinolytic agent, has shown efficacy in reducing perioperative blood loss in diverse surgical procedures and in gynecological bleeding disorders. It also significantly reduced mortality in trauma patients with significant bleeding. Its cost-effectiveness in surgery and trauma care has been highlighted in various studies, establishing its role as a crucial hemostatic agent (P. L. McCormack, 2012).
4. Application in Total Hip Arthroplasty
Research on TXA's use in total hip arthroplasty (THA) found that topical, intravenous, and oral formulations of TXA effectively reduced blood loss and the risk of transfusion compared to placebo. The study suggests that TXA's blood-sparing properties are significant, irrespective of the administration route, dosage, or timing (Y. Fillingham et al., 2018).
5. Effectiveness in Trauma Care
TXA has been recognized for its role in trauma care, particularly in reducing mortality in bleeding trauma patients. Its early administration, especially within 3 hours of injury, has been shown to significantly reduce the risk of hemorrhage death. These findings have influenced trauma treatment protocols worldwide (I. Roberts, 2015).
Safety And Hazards
Future Directions
The use of tranexamic acid has been expanding beyond the small number of hemophilia patients; it is an important agent in decreasing mortality rate due to bleeding in trauma patients . Additional research is required to determine dosing regimens in major noncardiac surgery and plasma concentration levels associated with inducing seizures .
Relevant Papers Several papers have been published on the topic of Tranexamic acid. For instance, a paper titled “The efficacy and safety of tranexamic acid in rheumatoid arthritis patients undergoing simultaneous bilateral total knee arthroplasty: a multicenter retrospective study” discusses the use of Tranexamic acid in rheumatoid arthritis patients . Another paper titled “Factors that influence the administration of tranexamic acid (TXA) to trauma patients in prehospital settings: a systematic review” examines the factors influencing the prehospital administration of TXA to trauma patients . A third paper titled “A systematic review and meta-analysis of the effects of tranexamic acid on blood loss and transfusion requirement in scoliosis surgery” discusses the effects of Tranexamic acid on blood loss and transfusion requirement in scoliosis surgery .
properties
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEQRTZSCIOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045350, DTXSID50904827 | |
Record name | Tranexamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage. | |
Record name | Tranexamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00302 | |
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Product Name |
Tranexamic acid | |
CAS RN |
701-54-2, 1197-17-7, 1197-18-8 | |
Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexanecarboxylic acid, 4-(aminomethyl)- | |
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Record name | cis-Tranexamic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177 | |
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Record name | Tranexamic acid [USAN:USP:INN:BAN:JAN] | |
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Record name | Tranexamic acid | |
Source | DrugBank | |
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Record name | tranexamic acid | |
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Record name | tranexamic acid | |
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Record name | Tranexamic acid | |
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Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
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Record name | Tranexamic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
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Record name | TRANEXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | TRANEXAMIC ACID, CIS- | |
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Melting Point |
>300 °C | |
Record name | Tranexamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00302 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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